t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
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Overview
Description
t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical compound used primarily in the field of proteomics research. It is known for its role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics .
Preparation Methods
The synthesis of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves several steps. Typically, the process begins with the preparation of the PEG (polyethylene glycol) backbone, which is then functionalized with t-butyloxycarbonyl (Boc) groups.
Chemical Reactions Analysis
t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine or tert-butyl hydroperoxide.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: This reaction often involves nucleophiles such as amines or thiols, leading to the formation of new phosphoramidite derivatives
Scientific Research Applications
t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various biochemical assays and molecular biology techniques.
Biology: The compound is used in the study of gene expression and regulation, as well as in the development of gene therapies.
Medicine: It plays a role in the development of diagnostic tools and therapeutic agents, particularly in the field of personalized medicine.
Industry: The compound is used in the production of synthetic DNA and RNA, which are crucial for various industrial applications, including biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. The compound reacts with nucleotides to form phosphodiester bonds, which are essential for the formation of the DNA or RNA backbone. This process is facilitated by the presence of the phosphoramidite group, which acts as a reactive intermediate .
Comparison with Similar Compounds
t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific structure and functional groups. Similar compounds include:
t-Butyloxycarbonyll-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: This compound has a shorter PEG chain, which may affect its solubility and reactivity.
t-Butyloxycarbonyll-PEG7-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: This compound has a longer PEG chain, which may enhance its solubility and stability
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47N2O8P/c1-21(2)26(22(3)4)35(32-11-8-10-25)33-20-19-31-18-17-30-16-15-29-14-13-28-12-9-23(27)34-24(5,6)7/h21-22H,8-9,11-20H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBBFKRCLVMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47N2O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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